![molecular formula C15H20N4OS B2775836 3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202083-39-2](/img/structure/B2775836.png)
3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and a 1,3,4-thiadiazole ring . The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazolyl derivatives involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .Scientific Research Applications
Antiproliferative Effects
Research has indicated that certain pyridine derivatives, including compounds similar to 3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine, exhibit antiproliferative effects on human leukemic cells. For instance, a study demonstrated the synthesis of 4-thiazolidinone analogues, which displayed potent cytotoxicity against various leukemic cells, highlighting their potential for cancer treatment (Kumar et al., 2014).
Antimicrobial Activity
Some pyridine derivatives have been synthesized with a focus on their antimicrobial properties. For instance, certain thiazolo[3, 2]pyridines containing pyrazolyl moiety were found to have antimicrobial activities. This suggests a potential application of similar compounds in combating bacterial and fungal infections (El‐Emary et al., 2005).
Electrochromics
Compounds involving thiadiazolo[3,4-c]pyridine have been studied for their application in electrochromics. These compounds, when polymerized with various thiophenes, showed promising results in terms of optical properties and response time, indicating their potential use in electrochromic devices (Ming et al., 2015).
Antiulcer Agents
Research on imidazo[1,2-a]pyridines, which are structurally related to the compound , revealed their potential as antiulcer agents. Though the specific compounds studied did not show significant antisecretory activity, they demonstrated good cytoprotective properties, which can be valuable in developing treatments for ulcers (Starrett et al., 1989).
Insecticidal Properties
Pyridine derivatives have also been explored for their insecticidal properties. For example, certain pyridine derivatives showed significant toxicity against the cowpea aphid, indicating their potential use in agricultural pest control (Bakhite et al., 2014).
properties
IUPAC Name |
2-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-18-17-12(2)21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCSLRKWIJHFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

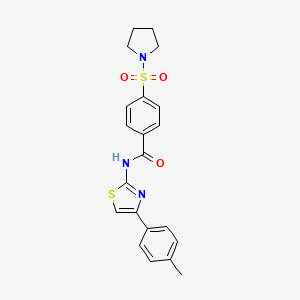
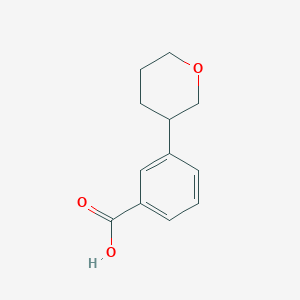
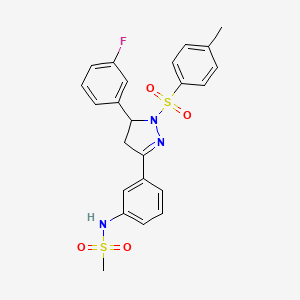
![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)
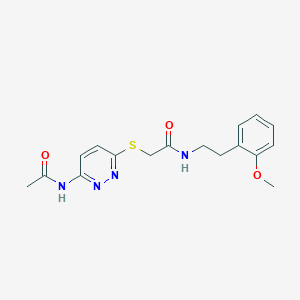
![Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2775763.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2775764.png)
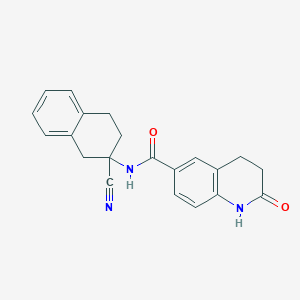
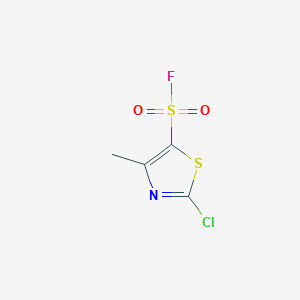
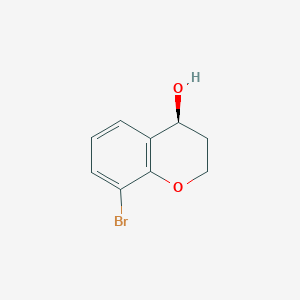
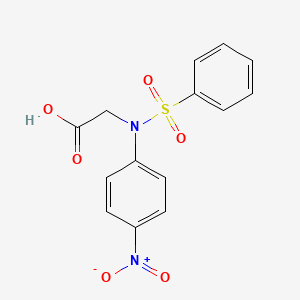
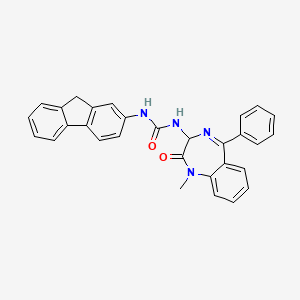
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)
![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)